3-(3-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid

Description

Molecular Architecture and Functional Groups

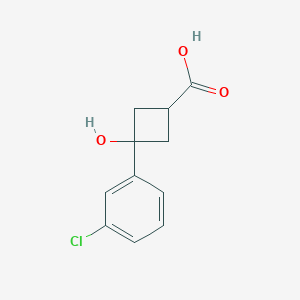

3-(3-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid features a cyclobutane core substituted at positions 1 and 3 with a carboxylic acid group and a 3-chlorophenyl-hydroxyl ensemble, respectively (Fig. 1). The molecular formula C₁₁H₁₁ClO₃ reflects a compact, bicyclic structure with a molar mass of 226.66 g/mol . Key functional groups include:

- Carboxylic acid (–COOH) : Positioned at C1, contributing acidity (predicted pKa ≈ 4.36).

- Hydroxyl (–OH) : At C3, enabling hydrogen bonding and influencing solubility.

- 3-Chlorophenyl ring : Aromatic substituent at C3 introducing steric bulk and electronic effects via the chlorine atom’s electron-withdrawing nature.

The cyclobutane ring adopts a puckered conformation to alleviate angle strain, with computational studies predicting a puckering angle of ~29.6° and CH₂ rocking motions that modulate ring flexibility.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁ClO₃ |

| Molar Mass (g/mol) | 226.66 |

| Density (g/cm³) | 1.464 ± 0.06 (predicted) |

| Boiling Point (°C) | 429.9 ± 45.0 (predicted) |

Stereochemical Features (Syn/anti Configurations)

The compound’s stereochemistry is governed by the spatial arrangement of substituents on the puckered cyclobutane ring. Key observations include:

- Cis-1,3-disubstitution : The carboxylic acid (C1) and 3-chlorophenyl-hydroxyl group (C3) reside on the same face of the cyclobutane ring, forming a cis-diastereomer (Fig. 2A). This configuration is stabilized by intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups.

- Ring puckering dynamics : The cyclobutane ring interconverts between CB+ (right-handed twist) and CB– (left-handed twist) conformers, with substituent electronic effects favoring CB– in polar solvents.

- Chlorophenyl orientation : The chlorine atom’s meta position on the phenyl ring minimizes steric clashes with the cyclobutane, allowing planar alignment of the aromatic system.

Syn vs. anti addition : In reactions involving the cyclobutane core (e.g., hydrogenation), syn addition dominates due to steric hindrance from the chlorophenyl group, which directs reagent approach to the less hindered face.

SMILES/InChI Representation and 3D Conformational Analysis

SMILES :

C1C(CC1(C2=CC(=CC=C2)Cl)O)C(=O)O

InChI :

InChI=1S/C11H11ClO3/c12-8-3-1-2-7(4-8)11(10(14)15)5-9(13)6-11/h1-4,9,13H,5-6H2,(H,14,15)

3D Conformational Analysis :

- Cyclobutane puckering : Ab initio calculations reveal a non-planar ring with a dihedral angle of 25–30° between adjacent carbons, reducing torsional strain.

- Substituent spatial arrangement : The carboxylic acid and hydroxyl groups occupy axial positions relative to the cyclobutane plane, while the chlorophenyl group adopts an equatorial orientation (Fig. 2B).

- Hydrogen-bonding network : Molecular dynamics simulations predict a stable intramolecular hydrogen bond between the hydroxyl (–OH) and carbonyl oxygen (–C=O), with a bond length of 2.7–2.9 Å .

| Conformational Parameter | Value |

|---|---|

| Puckering angle (°) | 29.6 ± 2.1 |

| Dihedral angle C1–C2–C3–C4 (°) | 25.3 |

| H-bond length (Å) | 2.8 ± 0.1 |

Properties

IUPAC Name |

3-(3-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c12-9-3-1-2-8(4-9)11(15)5-7(6-11)10(13)14/h1-4,7,15H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWVSOMBBQKEAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C2=CC(=CC=C2)Cl)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis via Methyl Triphenylphosphine Iodide and Cyclobutanol Intermediates

A representative preparation method involves the following key steps (adapted from CN103467270A):

| Step | Description | Reagents & Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Preparation of methyl triphenylphosphine iodide | React triphenylphosphine with methyl iodide in tetrahydrofuran at room temperature for 12-24 h | Yield ~91% |

| 2 | Formation of 3-benzylidene cyclobutanol | React methyl triphenylphosphine iodide with n-butyllithium in hexane at 0°C, then add epoxy chloropropane and phenyl aldehyde (can be substituted with 3-chlorobenzaldehyde for target compound) | Controlled temperature (-50 to 30°C), stirring times 0.5-4 h |

| 3 | Esterification | React 3-benzylidene cyclobutanol with p-methylbenzenesulfonyl chloride and pyridine in methylene chloride at 0-5°C, stir 10-24 h | Molar ratio 1:2-3:1.5 |

| 4 | Cyanide substitution | React sulfonyl ester with sodium cyanide in dimethyl sulfoxide at 70-90°C for 10-24 h | Molar ratio 1:1.5-2 |

| 5 | Hydrolysis to carboxylic acid | React nitrile intermediate with sodium hydroxide in 50-70% aqueous ethanol at 70-90°C for 6-12 h, acidify to pH 2-5 | Extraction and purification yield carboxylic acid |

| 6 | Ozonolysis | Treat 3-benzylidene cyclobutyl carboxylic acid with ozone in methylene chloride at -78 to -50°C, warm to room temperature to obtain 3-oxocyclobutanecarboxylic acid | Ozone replaces toxic oxidation agents, cost-effective |

This method can be adapted by substituting phenyl aldehyde with 3-chlorobenzaldehyde to introduce the 3-chlorophenyl group, yielding this compound after appropriate reduction or hydrolysis steps.

Alternative Synthetic Routes

Cyclization via 3-Dichloroacetone and Ethylene Glycol

Another approach (CN101555205B) involves:

- Using 3-dichloroacetone as raw material.

- Reaction with ethylene glycol to form 2,2-dichloromethyl-1,3-dioxolane intermediate.

- Subsequent transformations lead to cyclobutane carboxylic acid derivatives.

Though this method focuses on 3-oxo-1-cyclobutanecarboxylic acid, it provides a basis for ring construction applicable to substituted derivatives.

Malonate Condensation and Ring Closure

The method in CN105037130A describes:

- Using diisopropyl malonate and 2,2-dimethoxy-1,3-dibromopropane under basic conditions (potassium tert-butoxide in DMF).

- Heating to induce ring closure forming cyclobutanecarboxylic acid derivatives.

- Hydrolysis and recrystallization yield the final acid.

This method offers an alternative cyclobutane ring construction route potentially adaptable for chlorophenyl substitution.

Detailed Reaction Conditions and Yields

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Methyl triphenylphosphine iodide formation | Triphenylphosphine, methyl iodide, THF | Room temp, 12 h | 91% | White solid precipitate |

| 3-Benzylidene cyclobutanol synthesis | Methyl triphenylphosphine iodide, n-butyllithium, epoxy chloropropane, phenyl aldehyde (or 3-chlorobenzaldehyde) | -50 to 30°C, 3-4 h total | Not specified | Requires careful temp control |

| Esterification | p-Methylbenzenesulfonyl chloride, pyridine, methylene chloride | 0-5°C, 10-24 h | Not specified | Purification by washing |

| Cyanide substitution | Sodium cyanide, DMSO | 70-90°C, 10-24 h | Not specified | Use molar excess of cyanide |

| Hydrolysis | NaOH, aqueous ethanol (50-70%) | 70-90°C, 6-12 h | Not specified | Acidify to pH 2-5 |

| Ozonolysis | Ozone, methylene chloride | -78 to -50°C, then room temp | Not specified | Ozone replaces toxic oxidants |

Research Findings and Advantages

- The use of methyl triphenylphosphine iodide as a key intermediate enables efficient formation of cyclobutanol derivatives.

- Substituting phenyl aldehyde with 3-chlorobenzaldehyde allows direct incorporation of the 3-chlorophenyl group.

- Ozonolysis replaces hazardous oxidants like perosmic anhydride, improving safety and reducing costs.

- The methods utilize conventional laboratory equipment and readily available reagents.

- Reaction times vary from hours to days depending on step and scale.

- Purification typically involves extraction, washing, and recrystallization.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Intermediates | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|---|

| Methyl triphenylphosphine iodide route (CN103467270A) | Triphenylphosphine, methyl iodide, 3-chlorobenzaldehyde | 3-benzylidene cyclobutanol, sulfonyl ester, nitrile | Nucleophilic addition, esterification, cyanide substitution, hydrolysis, ozonolysis | High yield, safe oxidant, adaptable | Multi-step, temperature sensitive |

| 3-Dichloroacetone cyclization (CN101555205B) | 3-Dichloroacetone, ethylene glycol | 2,2-dichloromethyl-1,3-dioxolane | Ketal formation, ring closure | Simple reagents | Less direct for substituted derivatives |

| Malonate condensation (CN105037130A) | Diisopropyl malonate, 2,2-dimethoxy-1,3-dibromopropane | Cyclobutanecarboxylic acid | Base-induced ring closure | Scalable | Requires strong base, long reaction times |

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

Oxidation: 3-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid.

Reduction: 3-(3-Chlorophenyl)-3-hydroxycyclobutane-1-methanol.

Substitution: 3-(3-Substituted phenyl)-3-hydroxycyclobutane-1-carboxylic acid.

Scientific Research Applications

Structural Characteristics

The compound is characterized by a cyclobutane ring substituted with a chlorophenyl group and a carboxylic acid functional group. The structural formula can be represented as follows:

- Molecular Formula :

- SMILES Notation :

C1C(CC1(C2=CC(=CC=C2)Cl)O)C(=O)O - InChIKey :

LGWVSOMBBQKEAS-UHFFFAOYSA-N

Anti-inflammatory Effects

Cyclobutane derivatives have been explored for their anti-inflammatory properties. The presence of the hydroxyl and carboxylic acid functional groups may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for treating conditions like arthritis or other inflammatory diseases.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic profile of 3-(3-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is crucial for its application in drug development. Preliminary studies suggest that modifications in the structure can lead to increased solubility and bioavailability, which are essential for effective therapeutic use.

Case Study: Anticancer Screening

A study involving cyclobutane derivatives demonstrated significant anticancer activity against breast cancer cell lines. The mechanism was attributed to the induction of cell cycle arrest and apoptosis. Although this study did not specifically test this compound, it highlights the potential for similar compounds in cancer therapy.

| Compound | Activity | Mechanism |

|---|---|---|

| Cyclobutane Derivative A | Significant inhibition of tumor growth | Induction of apoptosis |

| Cyclobutane Derivative B | Moderate activity against leukemia cells | Cell cycle arrest |

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 3-(3-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid and related cyclobutane derivatives:

Structural and Functional Group Analysis

Substituent Effects on Polarity and Reactivity :

- The hydroxyl group in this compound increases polarity and acidity compared to its methyl-substituted analog (1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid). This difference may influence solubility in aqueous environments and binding interactions in biological systems .

- The 3-chlorophenyl group introduces steric bulk and electron-withdrawing effects, which could modulate the carboxylic acid’s pKa and stabilize interactions with aromatic-binding protein pockets .

Electron-Withdrawing vs. Fluorine atoms may also improve metabolic stability and membrane permeability .

Biological Activity

3-(3-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid (C11H11ClO3) is a cyclobutane derivative that has gained attention for its potential biological activities. This compound's structural features suggest it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C11H11ClO3

- SMILES Notation : C1C(CC1(C2=CC(=CC=C2)Cl)O)C(=O)O

- InChI : InChI=1S/C11H11ClO3/c12-9-3-1-2-8(4-9)11(15)5-7(6-11)10(13)14/h1-4,7,15H,5-6H2,(H,13,14)

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Preliminary studies indicate that this compound may act as an agonist or antagonist for specific receptors, potentially influencing metabolic pathways and cellular signaling.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, which can lead to altered cellular energy dynamics.

- Receptor Modulation : It has been suggested that the compound interacts with GPR (G protein-coupled receptors), potentially affecting physiological responses related to glucose metabolism and inflammation.

Biological Activity Studies

Recent research has focused on the pharmacological potential of this compound. Below are summarized findings from various studies:

Potential Therapeutic Applications

Given its structural characteristics and preliminary biological activity data, this compound may have several therapeutic applications:

- Diabetes Management : By modulating GPR receptors involved in glucose regulation.

- Anti-inflammatory Agents : Potential inhibition of pathways associated with inflammatory responses.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(3-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid?

- Methodology : A multi-step synthesis involving Friedel-Crafts alkylation of 3-chlorophenol derivatives followed by cyclization under basic conditions (e.g., using NaH or LDA) can yield the cyclobutane core. Subsequent oxidation of the intermediate alcohol using Jones reagent or TEMPO/oxone systems can produce the carboxylic acid moiety. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate enantiomers .

- Key Considerations : Monitor reaction progress using TLC or HPLC to detect intermediates. Optimize temperature (-20°C to 50°C) to prevent side reactions like over-oxidation.

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodology :

- NMR Spectroscopy : Use - and -NMR to confirm the chlorophenyl group (δ 7.2–7.5 ppm for aromatic protons) and hydroxycyclobutane protons (δ 3.5–4.2 ppm).

- X-ray Crystallography : Resolve stereochemistry and confirm the cyclobutane ring geometry (bond angles ~90°) .

- HPLC-MS : Validate purity (>95%) with a C18 column (acetonitrile/water + 0.1% formic acid) and monitor molecular ion peaks (e.g., [M+H]+ at m/z 242.6) .

Q. What solvents and storage conditions are optimal for stability studies?

- Methodology :

- Solubility : Test in DMSO, methanol, and aqueous buffers (pH 2–9). The carboxylic acid group enhances water solubility at alkaline pH.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Store at -20°C under inert gas (argon) to prevent oxidation .

Advanced Research Questions

Q. How can enantiomeric separation be achieved for the hydroxycyclobutane moiety?

- Methodology : Use chiral stationary phases (e.g., Chiralpak IA or IB) with supercritical fluid chromatography (SFC). Optimize mobile phases (CO/methanol with 0.1% TFA) and flow rates (2–4 mL/min) to resolve enantiomers. Validate enantiopurity via polarimetry or circular dichroism .

Q. What mechanistic insights exist for the compound’s biological activity in enzyme inhibition?

- Methodology :

- Kinetic Studies : Perform time-dependent inhibition assays (e.g., with cyclooxygenase-2 or cytochrome P450 isoforms) using UV-Vis spectroscopy.

- Isotope Labeling : Synthesize -labeled analogs to track metabolic pathways via LC-MS/MS .

Q. How to address conflicting data in toxicity assays?

- Methodology : Cross-validate results using orthogonal assays:

- In vitro : Compare MTT assay (cell viability) with LDH release (membrane integrity).

- In silico : Predict LD using QSAR models (e.g., EPA TEST software) and compare with experimental zebrafish embryo toxicity data .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodology :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to chlorophenyl-sensitive receptors (e.g., GABA).

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electrostatic potential maps for hydrogen bonding .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility values?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.